molecular formula C7H11NO2 B8487825 5-Methyl-3-(3-hydroxypropyl)isoxazole

5-Methyl-3-(3-hydroxypropyl)isoxazole

Cat. No.: B8487825
M. Wt: 141.17 g/mol
InChI Key: CAUPLTOBTHLSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(3-hydroxypropyl)isoxazole is a chemical compound of interest in scientific research, particularly within medicinal chemistry. The isoxazole ring is a privileged scaffold in drug discovery, known for its presence in molecules with a wide range of biological activities. These activities, as documented in studies on various isoxazole derivatives, include antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The structure of this compound, featuring a 5-methylisoxazole core and a 3-hydroxypropyl side chain, makes it a valuable intermediate or building block for the synthesis of more complex molecules. The hydroxypropyl chain can be further functionalized, facilitating its use in creating hybrid molecules or conjugates with other pharmacophores, such as quinones or amino acids, to explore synergistic biological effects . This compound is supplied as a high-purity material for research and development purposes. It is intended for laboratory use by qualified professionals only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the specific product data sheet for detailed handling, storage, and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c1-6-5-7(8-10-6)3-2-4-9/h5,9H,2-4H2,1H3

InChI Key

CAUPLTOBTHLSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CCCO

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 3 3 Hydroxypropyl Isoxazole and Advanced Derivatives

Established Synthetic Routes for 5-Methyl-3-(3-hydroxypropyl)isoxazole

While specific literature detailing the dedicated synthesis of this compound is not extensively documented, its structure lends itself to well-established and reliable methods for constructing 3,5-disubstituted isoxazole (B147169) rings. The most prominent and foundational of these is the [3+2] cycloaddition reaction involving a nitrile oxide and an alkyne.

A plausible and established route to synthesize this compound involves the reaction of a nitrile oxide derived from 4-hydroxybutanal with propyne. This process can be broken down into two primary transformations:

Formation of the Aldoxime: The precursor to the required nitrile oxide is the corresponding aldoxime. 4-hydroxybutanal is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a mild base, such as sodium acetate, typically in an alcohol solvent like ethanol. The reaction is generally carried out at room temperature to produce 4-hydroxybutanal oxime.

In Situ Nitrile Oxide Generation and Cycloaddition: The aldoxime is then converted in situ to the corresponding nitrile oxide. A common method for this transformation is oxidation using an agent like sodium hypochlorite (bleach) in a biphasic solvent system (e.g., dichloromethane and water). The highly reactive nitrile oxide intermediate is immediately trapped by an alkyne present in the reaction mixture. For the synthesis of the target compound, propyne would serve as the dipolarophile. The [3+2] cycloaddition between the nitrile oxide and propyne proceeds to form the this compound ring. This reaction is typically regioselective, yielding the 3,5-disubstituted product.

StepReactantsReagents/ConditionsProduct
14-hydroxybutanal, Hydroxylamine hydrochlorideSodium acetate, Ethanol, Room Temperature4-hydroxybutanal oxime
24-hydroxybutanal oxime, PropyneSodium hypochlorite, Dichloromethane/WaterThis compound

Contemporary Synthetic Strategies for Substituted Isoxazoles

Modern organic synthesis has introduced a variety of sophisticated and efficient methods for constructing the isoxazole scaffold, offering improvements in yield, regioselectivity, and environmental impact over classical methods.

The 1,3-dipolar cycloaddition remains the cornerstone of isoxazole synthesis. beilstein-journals.orgnih.gov Nitrile oxides, which are 1,3-dipoles, react with dipolarophiles such as alkynes or alkenes to form isoxazoles or isoxazolines, respectively. nih.govwpmucdn.com The nitrile oxides are typically generated in situ from aldoximes using oxidants or from hydroximoyl chlorides via dehydrohalogenation to prevent their rapid dimerization into furoxans. beilstein-journals.orgwpmucdn.com

This method is highly versatile, allowing for the synthesis of a wide array of substituted isoxazoles by varying the nitrile oxide and the dipolarophile. beilstein-journals.orgsciensage.info The reaction generally proceeds via a concerted pericyclic mechanism. beilstein-journals.org One-pot, three-component reactions involving the in situ generation of a nitrile oxide followed by cycloaddition have become popular for their efficiency. nih.gov

The introduction of metal catalysts has significantly advanced isoxazole synthesis, offering enhanced control over regioselectivity and milder reaction conditions. organic-chemistry.org Various transition metals, including copper, ruthenium, palladium, and gold, have been employed.

Copper (Cu) Catalysis: Copper(I) catalysts are widely used in azide-alkyne cycloadditions ("click chemistry") and have been adapted for nitrile oxide-alkyne cycloadditions. beilstein-journals.org These reactions often proceed at room temperature and provide excellent regioselectivity, typically yielding 3,5-disubstituted isoxazoles from terminal alkynes. beilstein-journals.org Copper catalysts can also mediate the intramolecular cyclization of propargylamines after oxidation to the corresponding oximes. google.com

Ruthenium (Ru) Catalysis: Ruthenium catalysts have also been developed for the [3+2] cycloaddition of nitrile oxides and alkynes, providing a practical route to isoxazoles. mdpi.com

Palladium (Pd) and Gold (Au) Catalysis: Palladium catalysts are often used in cascade reactions, such as Sonogashira coupling followed by 1,3-dipolar cycloaddition. beilstein-journals.org Gold catalysts, like AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate conditions. organic-chemistry.org

Catalyst TypeExampleApplicationReference
CopperCu(I) salts, Cu₂O nanocrystalsRegioselective [3+2] cycloaddition of terminal alkynes and nitrile oxides. beilstein-journals.org
RutheniumRu(II) complexes[3+2] cycloaddition reactions. mdpi.com
PalladiumPd(0) complexesSonogashira coupling followed by cycloaddition. beilstein-journals.org
GoldAuCl₃Cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org

Concerns over the cost, toxicity, and environmental impact of heavy metal catalysts have spurred the development of metal-free synthetic routes for isoxazoles. beilstein-journals.orgorganic-chemistry.org These methods often rely on alternative activation strategies.

One notable approach is the use of organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the regioselective synthesis of isoxazoles from aldoximes. Another strategy involves using hypervalent iodine reagents to induce the cycloaddition of nitrile oxides to alkynes. Metal-free, one-pot cascade reactions have also been developed, providing an efficient and straightforward synthesis of polysubstituted isoxazoles under mild conditions. beilstein-journals.org

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized many areas of organic synthesis, including the preparation of isoxazoles.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. This technique has been successfully applied to 1,3-dipolar cycloaddition reactions for synthesizing isoxazole derivatives. The rapid and uniform heating provided by microwaves can enhance reaction rates and enable reactions that are sluggish under conventional heating.

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative. The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, which can accelerate reaction rates. Ultrasound has been used to promote one-pot cascade reactions for isoxazole synthesis in aqueous media, highlighting its potential for environmentally friendly chemistry. beilstein-journals.org These methods often lead to shorter reaction times and high yields under mild conditions.

TechniqueKey AdvantagesExample ApplicationReferences
MicrowaveRapid heating, reduced reaction times, improved yields.1,3-dipolar cycloaddition reactions.
UltrasoundShorter reaction times, high yields, mild conditions, green chemistry.One-pot multi-component synthesis in aqueous media. beilstein-journals.org

Green Chemistry Principles in Isoxazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In isoxazole synthesis, these principles are applied through various innovative techniques that offer advantages over traditional methods, such as improved yields, shorter reaction times, and reduced environmental impact.

Key green methodologies include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly enhance the rate of reactions for synthesizing isoxazole derivatives. Compared to conventional heating methods that can take 6-8 hours, microwave-assisted synthesis can be completed in as little as 6-10 minutes, often with improved product yields (67-82% vs. 58-69%). This technique promotes high selectivity and reduces the formation of waste products.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry has emerged as an eco-friendly alternative for organic synthesis. The application of ultrasonic irradiation can accelerate reaction kinetics, reduce energy consumption, and improve yields in the synthesis of isoxazole scaffolds. Sonochemical methods facilitate efficient cyclization, cross-coupling, and multicomponent reactions, often under milder conditions and with reduced solvent volumes.

Use of Green Solvents and Catalysts: A significant advancement in green isoxazole synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives like water or fruit juices (e.g., Cocos nucifera L. juice). Furthermore, recyclable catalysts and the avoidance of toxic metal catalysts align with green chemistry principles, minimizing waste and environmental harm.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Isoxazoles

ParameterConventional Heating MethodsGreen Methods (Microwave/Ultrasound)
Reaction TimeOften several hours (e.g., 6-8 hours)Significantly shorter (e.g., 6-10 minutes)
Energy ConsumptionHigherLower
SolventsOften reliant on toxic organic solventsEnables use of green solvents (e.g., water) or solvent-free protocols
Product YieldModerate (e.g., 58-69%)Often improved (e.g., 67-82%)
Byproduct FormationCan be significantMinimized
Environmental ImpactHigherLower

Multi-Component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. This approach is highly valued for its efficiency and alignment with green chemistry principles.

Advantages of MCRs in synthesizing the isoxazole scaffold include:

High Atom Economy: MCRs maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Procedural Simplicity: Combining multiple synthetic steps into a single operation reduces reaction time, energy consumption, and the need for purification of intermediates.

Structural Diversity: By varying the different starting components, a diverse library of complex isoxazole derivatives can be rapidly synthesized from simple precursors.

A common example is the one-pot, three-component reaction between an aldehyde, a β-ketoester (like methyl acetoacetate), and hydroxylamine hydrochloride. researchgate.net This method provides a straightforward and eco-friendly route to substituted isoxazoles. researchgate.net The reaction can be mediated by natural catalysts such as fruit juices, further enhancing its green credentials. researchgate.net

Table 2: Example of a Three-Component Reaction for Isoxazole Synthesis

Reactant 1Reactant 2Reactant 3Key Outcome
Substituted AldehydeMethyl AcetoacetateHydroxylamine HydrochlorideForms a substituted isoxazole ring in a single pot

Derivatization and Functionalization Strategies for Isoxazole Rings

The isoxazole ring system is a valuable intermediate in synthetic chemistry, partly due to the weak N-O bond and its aromatic character, which makes it amenable to various modifications. ihpmc.comkimacellulose.com Strategies for derivatization can target either the substituents attached to the ring, such as the hydroxypropyl side chain on this compound, or the isoxazole ring itself.

Modification of the Hydroxypropyl Side Chain

The 3-(hydroxypropyl) side chain offers a prime site for functionalization through standard alcohol chemistry. The terminal primary alcohol group can be readily modified to introduce new functionalities and alter the compound's physicochemical properties.

Common modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). libretexts.org Further oxidation with stronger agents, such as potassium dichromate(VI) under reflux, can yield the corresponding carboxylic acid. chemguide.co.uk These transformations introduce carbonyl and carboxyl groups, which can serve as handles for further reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides) to form esters. frontiersin.orgnih.gov This reaction is a common strategy to create prodrugs or modify the lipophilicity of a molecule.

Etherification: Conversion of the alcohol to an ether can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis) or by using reagents like propylene oxide. This modification can introduce a variety of alkyl or aryl groups.

Modifications at the Isoxazole Ring (e.g., C3, C5 Positions)

The isoxazole ring itself can be functionalized, with different positions exhibiting distinct reactivity. The acidity of the ring protons and the electronic nature of the ring allow for selective modifications.

C5 Position: The proton at the C5 position is generally the most acidic on the isoxazole ring. Deprotonation at this site using a strong base can generate a C5-isoxazolide anion, which can then react with various electrophiles to introduce new substituents.

C3 Position: While less acidic than the C5 proton, the C3 position is also a site for potential functionalization. Deprotonation at C3 can sometimes lead to a ring-opening of the isoxazole, cleaving the weak O-N bond and forming an enolate intermediate. This reactivity can be exploited to transform the isoxazole into other heterocyclic or acyclic structures.

Halogenation and Cross-Coupling: The isoxazole ring can undergo halogenation (e.g., iodination, bromination) to introduce a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the attachment of a wide range of aryl, alkyl, or alkynyl groups to the isoxazole core, enabling the synthesis of highly complex derivatives.

Advanced Analytical Characterization Techniques in Isoxazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 5-Methyl-3-(3-hydroxypropyl)isoxazole. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The methyl group protons at the 5-position of the isoxazole (B147169) ring would likely appear as a singlet. The protons of the 3-hydroxypropyl side chain would present as a set of multiplets, with their chemical shifts influenced by their proximity to the isoxazole ring and the terminal hydroxyl group. The proton on the isoxazole ring itself typically resonates in a specific region, providing a key diagnostic signal. researchgate.netrjpbcs.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound, including those in the isoxazole ring, the methyl group, and the hydroxypropyl side chain, would produce a unique signal. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system. researchgate.netresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between protons, particularly within the 3-hydroxypropyl side chain, helping to establish the connectivity of the methylene (B1212753) groups. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Isoxazole-CH~6.0 - 6.5~100 - 110
Isoxazole-C3-~160 - 170
Isoxazole-C5-~165 - 175
-CH₃~2.3 - 2.5~10 - 15
-CH₂- (adjacent to isoxazole)~2.8 - 3.1~25 - 30
-CH₂- (central)~1.8 - 2.1~30 - 35
-CH₂-OH~3.6 - 3.9~60 - 65
-OHVariable-

Note: These are predicted values based on the analysis of similar isoxazole structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, while tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.

HRMS: For this compound (C₇H₁₁NO₂), HRMS would be used to determine its exact mass. This high-precision measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In a tandem MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and fragmentation of the side chains. For the target molecule, characteristic fragmentation would likely involve the loss of the hydroxypropyl side chain or parts of it, such as the loss of water from the alcohol group. The fragmentation pattern can be used to confirm the connectivity of the methyl and hydroxypropyl groups to the isoxazole ring.

Predicted Key Fragmentation Patterns for this compound

Fragment IonProposed Structure/Loss
[M - H₂O]⁺Loss of a water molecule from the hydroxyl group.
[M - C₃H₇O]⁺Cleavage of the hydroxypropyl side chain.
[M - CH₃]⁺Loss of the methyl group.
Isoxazole ring fragmentsCharacteristic ions resulting from the cleavage of the isoxazole ring.

Note: The observed fragmentation will depend on the ionization technique and collision energy used.

Vibrational Spectroscopy (Infrared, Raman) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the functional groups present. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the IR spectrum. The C=N and C=C stretching vibrations of the isoxazole ring would also be observable. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present. While some vibrations may be strong in the IR spectrum, others may be more prominent in the Raman spectrum, making the two techniques complementary. nih.govniscpr.res.in

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-H (sp³)Stretching2850 - 3000
C=N (isoxazole)Stretching1600 - 1650
C=C (isoxazole)Stretching1550 - 1600
C-OStretching1000 - 1260
N-O (isoxazole)Stretching900 - 1000

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum provides information about the electronic transitions within the molecule. The isoxazole ring, being a heteroaromatic system, is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the ring.

X-ray Diffraction for Solid-State Structure Elucidation

Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding. In the case of this compound, the hydroxyl group is capable of forming hydrogen bonds, which would likely play a significant role in the crystal lattice. The analysis of crystal structures of similar hydroxymethyl-substituted biisoxazoles has shown that O-H···N and O-H···O hydrogen-bonding interactions can give rise to complex supramolecular architectures. nih.gov Such interactions are crucial for understanding the physical properties of the compound in the solid state. The isoxazole rings in related structures have been observed to pack in a slip-stacked fashion. nih.gov

Pre Clinical Biological and Pharmacological Investigations of Isoxazole Derivatives

Antimicrobial Activity Research

The isoxazole (B147169) nucleus is a key pharmacophore in several clinically used antimicrobial agents, which has spurred extensive research into novel derivatives to combat microbial infections. nih.govmdpi.com The stability of the isoxazole ring allows for diverse chemical modifications, leading to compounds with a broad range of antimicrobial activities. nih.gov

Isoxazole derivatives have demonstrated notable efficacy against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.netrsc.org For instance, certain 5-methylisoxazole-3-carboxamide (B1215236) derivatives have shown significant antibacterial activity against Bacillus subtilis and Escherichia coli. researchgate.net Similarly, studies on heteroarylisoxazoles revealed that derivatives substituted with a thiophenyl moiety displayed significant activity against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. nih.gov

The mechanism of action for antibacterial isoxazole derivatives can be either bactericidal, where they directly kill the bacteria, or bacteriostatic, where they inhibit bacterial growth. ijrrjournal.com Bacteriostatic action often involves the inhibition of essential processes like protein synthesis or various metabolic pathways. ijrrjournal.com For example, the isoxazole derivative Leflunomide is converted into its active form, Teriflunomide, which inhibits dihydroorotate (B8406146) dehydrogenase, a critical enzyme for pyrimidine (B1678525) synthesis, thereby halting the proliferation of rapidly dividing cells like lymphocytes. ijrrjournal.com Another potential mechanism involves the inhibition of GTPase activity and subsequent disruption of bacterial cell division. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

Compound Series Bacterial Strains Activity/Findings Reference(s)
5-Methylisoxazole-3-carboxamides Bacillus subtilis, Escherichia coli Significant activity with MIC values as low as 6.25 µM. researchgate.net
Heteroarylisoxazoles with thiophenyl E. coli, S. aureus, P. aeruginosa Significant antibacterial activity noted. nih.gov
Triazole-isoxazole hybrids Escherichia coli, Pseudomonas aeruginosa A derivative with a chlorine substitution showed powerful antibacterial effects. mdpi.com
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Electron-withdrawing groups (trifluoro, chloro) increased activity. rsc.org

The antifungal potential of isoxazole derivatives is a significant area of pre-clinical investigation. rsc.org Research has identified several derivatives with potent activity against various fungal pathogens. For example, an isoindole derivative containing a 5-methyl-isoxazole moiety demonstrated antifungal activity against Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com In another study, a series of isoxazole-based derivatives were evaluated for their anti-Candida potential, with two compounds, PUB14 and PUB17, displaying selective activity against Candida albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov These compounds were also capable of eradicating biofilms formed by Candida. mdpi.com

The mechanisms underlying the antifungal action of isoxazole derivatives often target fungal-specific cellular components. mdpi.com One of the primary targets is the ergosterol (B1671047) synthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. mdpi.com Other potential mechanisms include the disruption of cell wall synthesis pathways. mdpi.com The selective action of some derivatives against fungi, with minimal impact on bacterial or mammalian cells, suggests a highly targeted mechanism that warrants further investigation. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

Compound/Series Fungal Strains Activity/Findings Reference(s)
Isoindole (5-methyl-isoxazole-3-yl) derivative Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum Showed antifungal activity against all tested species. mdpi.com
PUB14 and PUB17 Candida albicans Displayed selective antifungal activity and biofilm eradication. mdpi.comnih.gov
Chloro-fluorophenyl-isoxazole carboxamide derivative (2c) Candida albicans Showed antifungal activity with an MIC value of 2.0 mg/ml. benthamdirect.com
3,5-substituted 2-methylisoxazolidines Systemic and dermatophytic fungi A triazole derivative (PR 988-399) was effective in eradicating Candida vaginitis in rats. nih.gov

Isoxazole derivatives have also emerged as candidates for antiviral drug development. nih.govresearchgate.net Pre-clinical studies have demonstrated their activity against viruses such as influenza A. rsc.org A series of isoxazol-4-carboxa piperidyl derivatives were designed and synthesized, showing promising antiviral activities against the H1N1 strain of influenza A. rsc.org Several of these compounds exhibited better efficacy than the standard reference drug, ribavirin. rsc.org

The cellular target for these anti-influenza isoxazole derivatives was identified as the virus nucleoprotein (NP). rsc.org By targeting NP, these compounds can induce its aggregation and prevent its accumulation in the nucleus, which is a critical step for viral replication. This mechanism effectively halts the virus's life cycle. rsc.org The high selectivity index of these compounds indicates that they inhibit viral replication at concentrations much lower than those causing toxicity to host cells. rsc.org

Anticancer Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and isoxazole derivatives have shown significant promise in this area. nih.govespublisher.comresearchgate.net Their anticancer effects are mediated through various mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and modulation of the cell cycle. nih.govresearchgate.net

Numerous studies have evaluated the cytotoxic effects of isoxazole derivatives against a wide panel of human cancer cell lines. nih.govnih.gov For instance, isoxazole-piperazine derivatives demonstrated strong cytotoxicity against human liver cancer lines (Huh7) and breast cancer cell lines (MCF-7), with IC₅₀ values in the low micromolar range (0.3 to 3.7 µM). nih.gov Similarly, novel 3,4-isoxazolediamide derivatives showed potent antiproliferative effects on human erythroleukemic K562 cells. nih.govspandidos-publications.com Pyrrolo[3,4-d]isoxazole derivatives were found to be most active against the human cervical carcinoma (HeLa) cell line. sciforum.net Furthermore, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated, with some compounds showing potent anticancer activities against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Isoxazole Derivatives

Compound Series Cancer Cell Lines IC₅₀ / Activity Reference(s)
Isoxazole-piperazine derivatives Huh7 (liver), MCF-7 (breast) IC₅₀ values ranging from 0.3 to 3.7 µM. nih.gov
3,4-Isoxazolediamide derivatives K562 (leukemia) Strong antiproliferative effects with IC₅₀ values as low as 18.01 nM. nih.govspandidos-publications.com
Pyrrolo[3,4-d]isoxazoles HeLa (cervical) IC₅₀ values of 7-14 µg/mL. sciforum.net
Chloro-fluorophenyl-isoxazole carboxamides HeLa (cervical), Hep3B (liver), MCF7 (breast) Potent activity, with one compound showing an IC₅₀ of 0.11 µg/ml against HeLa cells. benthamdirect.com
Indole-3-isoxazole-5-carboxamides Huh7 (liver), MCF7 (breast), HCT116 (colon) Potent anticancer activities observed. nih.gov

A key mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis. nih.govresearchgate.netnih.gov Studies have shown that these compounds can trigger both early and late stages of apoptosis in cancer cells. nih.govspandidos-publications.com For example, 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activity in K562 leukemia cells, with some derivatives inducing apoptosis in over 80-90% of the cell population. nih.govspandidos-publications.com The apoptotic process is often mediated by the activation of caspases, which are key enzymes in the programmed cell death pathway. researchgate.net

In addition to inducing apoptosis, isoxazole derivatives can modulate the cell cycle, leading to arrest at specific phases and thereby preventing cancer cell proliferation. nih.govnih.gov Isoxazole-piperazine derivatives were found to cause cell cycle arrest by activating the p53 protein. nih.gov Other isoxazole carboxamide derivatives have been shown to delay the G2/M phase of the cell cycle. nih.gov In studies with indole-isoxazole hybrids on Huh7 liver cancer cells, the compounds were shown to cause cell cycle arrest in the G0/G1 phase, which was correlated with a significant decrease in the levels of cyclin-dependent kinase 4 (CDK4). nih.gov

Enzyme Inhibition as a Therapeutic Strategy (e.g., Histone Deacetylases, Tyrosine Kinases)

The inhibition of enzymes such as Histone Deacetylases (HDACs) is a recognized therapeutic strategy, particularly in oncology. unica.it HDACs regulate gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. nih.gov Several isoxazole derivatives have been identified as potent HDAC inhibitors.

Researchers have explored the use of a 3-hydroxy-isoxazole moiety as a novel zinc-binding group (ZBG) for HDAC inhibitors, offering an alternative to the often-problematic hydroxamic acid group. unica.itnih.gov A series of these derivatives were synthesized and tested for their ability to inhibit HDAC6, a specific isoform that is a target for cancer treatment. unica.itnih.gov Some of these compounds demonstrated good potency, with the most effective candidate showing an IC50 value of 700 nM. unica.itunimore.it Docking studies have been employed to understand the binding modes of these new derivatives and to elucidate structure-activity relationships. nih.gov

In other studies, isoxazole-based hydroxamic acids have shown nanomolar activity against various HDAC isoforms. nih.gov For instance, isoxazole- and pyrazole-based probes have demonstrated low nanomolar inhibitory activity against HDAC3 and HDAC8. nih.gov One pyrazole-based probe was identified as one of the most potent HDAC8 inhibitors reported, with an IC50 of 17 nM. nih.gov These findings underscore the versatility of the isoxazole scaffold in designing selective and potent enzyme inhibitors. nih.govnih.govresearchgate.net

Isoxazole Derivative ClassTarget EnzymeKey FindingsReference
3-hydroxy-isoxazole derivativesHDAC6Identified as a novel zinc-binding group (ZBG); best candidate achieved an IC50 of 700 nM. unica.itnih.govunimore.it
Isoxazole-based hydroxamic acidsHDAC isoformsDemonstrated nanomolar activity in HDAC isoform inhibitory assays. nih.gov
Isoxazole-based diazide probesHDAC3Exhibited low nanomolar inhibitory activity. nih.gov
5-(3-bromo-4-hydroxyphenyl)-3-(thiophene-2-yl) isoxazoleHDACsShowed anticancer effects by acting as an HDAC inhibitor. nih.gov

Anti-inflammatory and Immunomodulatory Research

The isoxazole ring is a core component of many compounds investigated for their anti-inflammatory and immunomodulatory properties. nih.govmdpi.comnih.gov These derivatives have been shown to modulate the immune response through various mechanisms, exhibiting both immunosuppressive and immunostimulatory effects depending on their specific structure. nih.govmdpi.com

Isoxazole derivatives have demonstrated the ability to modulate key inflammatory mediators and signaling pathways. Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory cascade, and its inhibition is a major therapeutic target. nih.gov Certain isoxazole derivatives act as COX-2 inhibitors, reducing inflammation in models such as carrageenan-induced paw edema in mice. nih.gov For example, the registered drug Parecoxib is an isoxazole derivative that functions as a COX-2 inhibitor. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) is a proinflammatory cytokine involved in a wide range of inflammatory diseases. brieflands.com Studies have shown that specific isoxazole derivatives can inhibit the production of TNF-α. For instance, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was found to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. mdpi.comresearchgate.net Another derivative, MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), also inhibited LPS-induced TNF-α production. nih.gov

Isoxazole DerivativeTarget Mediator/PathwayObserved EffectReference
ParecoxibCOX-2Inhibition nih.gov
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a)Inflammation (Carrageenan-induced paw edema)51% inhibition of paw edema nih.gov
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3)TNF-αInhibition of LPS-induced production mdpi.comresearchgate.net
5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5)TNF-αInhibition of LPS-induced production nih.gov
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3)NF-κB1Increased expression in Jurkat cells, linked to pro-apoptotic action mdpi.commdpi.com

The immunomodulatory profile of isoxazole derivatives is diverse, with different compounds exhibiting either immunosuppressive or immunostimulatory activities. nih.govmdpi.comnih.gov This dual activity makes them intriguing candidates for a variety of therapeutic applications, from autoimmune diseases to vaccine adjuvants.

Many isoxazole derivatives display potent immunosuppressive properties. nih.gov For example, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were shown to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.comresearchgate.net The compound HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) prevented the development of adjuvant arthritis in rats and suppressed the proliferation of lymphocytes from these animals. nih.gov Similarly, the isoxazole[5,4-e]triazepine derivative RM33 effectively suppressed both humoral and cellular immune responses in mouse models. nih.gov

Conversely, some isoxazole derivatives have been found to stimulate the immune system. The compound 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) stimulated the mitogen-induced proliferation of lymphocytes from spleens and mesenteric lymph nodes and increased LPS-elicited IL-1β production in peritoneal cell culture. nih.gov Another study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide confirmed its immunostimulatory properties, showing it stimulated the proliferation of lymphocytes and murine peritoneal macrophages. nih.gov These compounds could have potential applications in situations where an enhanced immune response is desirable, such as in patients undergoing chemotherapy. nih.govnih.gov

Isoxazole DerivativeModel SystemEffectKey FindingsReference
N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazideHuman PBMCsImmunosuppressiveInhibited PHA-induced proliferation. mdpi.comresearchgate.net
HWA-486Adjuvant arthritis rat modelImmunosuppressivePrevented disease development and suppressed lymphocyte proliferation. nih.gov
RM33Mouse modelsImmunosuppressiveSuppressed humoral and cellular immune responses. nih.gov
5-amino-3-methyl-1,2-oxazole-4-carbohydrazideMurine lymphocytesImmunostimulatoryStimulated mitogen-induced proliferation. nih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideMurine lymphocytes and macrophagesImmunostimulatoryStimulated proliferation and increased IL-1β production. nih.gov

The cannabinoid receptor 2 (CB2) is predominantly expressed in peripheral tissues and immune cells and has emerged as a therapeutic target for inflammatory and neurodegenerative disorders without the psychoactive effects associated with the CB1 receptor. mdpi.comresearchgate.netfrontiersin.org Several classes of synthetic ligands, including isoxazole derivatives, have been developed as selective CB2 agonists. researchgate.net

Activation of the CB2 receptor is known to have anti-inflammatory effects. frontiersin.orgmdpi.com Isoxazole-containing compounds have been investigated for their ability to selectively bind to and activate the CB2 receptor. For example, the chromeno-isoxazole derivative PM226 binds selectively to the CB2 receptor with an affinity in the nanomolar range (Ki = 12.8 ± 2.4 nM) and acts as an agonist (EC50 = 38.67 ± 6.70 nM). researchgate.net

The biological implications of CB2 agonism by these compounds are significant. In cellular models, CB2 agonists can arrest cancer cell viability, an effect that can be reversed by a CB2 receptor antagonist, confirming the receptor-mediated mechanism. mdpi.com The synthetic CB2 agonist JWH133 has been shown to exert a variety of effects, including anti-inflammatory, antioxidant, and anticancer activities. frontiersin.org In a model of glioblastoma, the CB2 agonist NTRX-07 showed potent anti-cancer activity and improved survival in mice. biorxiv.org These findings highlight the potential of developing isoxazole-based CB2 agonists for therapeutic use in a range of pathologies, including cancer, pain, and inflammation. researchgate.netnih.gov

CompoundReceptor TargetActivityBiological ImplicationReference
PM226 (chromeno-isoxazole)CB2Selective Agonist (Ki=12.8 nM)Neuroprotective and anti-inflammatory effects. researchgate.net
FG158a, LV62, FG160a (Isoxazole derivatives)CB2AgonistArrested neuroblastoma cell viability in a CB2R-mediated manner. mdpi.com
JWH133CB2Selective AgonistExerts anti-inflammatory, antioxidant, anticancer, and immunomodulatory activities. frontiersin.orgnih.gov
NTRX-07CB2AgonistDemonstrated potent anti-cancer activity in a glioblastoma model. biorxiv.org
A-836339CB2Selective AgonistDemonstrated antihyperalgesic effects in inflammatory pain models. nih.gov

Neurobiological and Central Nervous System (CNS) Research

The diverse pharmacological activities of isoxazole derivatives extend to the central nervous system, where they have been investigated for their potential in treating neurodegenerative disorders and acute neuronal injury. nih.gov

Neuroprotection is a key therapeutic goal in conditions like ischemic stroke and chronic neurodegenerative diseases. Isoxazole derivatives have shown promise in this area through various mechanisms. nih.gov

One avenue of research has focused on the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptor. Overactivation of this glutamate (B1630785) receptor subtype is implicated in excitotoxic neuronal damage. nih.gov A novel 2,3-benzodiazepine derivative, structurally related to known AMPA antagonists, was shown to be neuroprotective in a rat model of acute ischemic stroke by significantly reducing brain infarction. nih.gov In other studies, acute administration of AMPA into the rat globus pallidus was found to elicit a dose-dependent calcification process and a chronic glial reaction, highlighting the complex role of this receptor in brain injury. nih.gov

Another mechanism for the neuroprotective effects of isoxazole derivatives is through the activation of the CB2 receptor. researchgate.net As mentioned previously, the selective CB2 agonist PM226 demonstrated anti-inflammatory and neuroprotective properties in an in vitro model. Conditioned media from activated microglial cells reduced the viability of neuronal cells, but this effect was attenuated by PM226 in a dose-dependent manner. This neuroprotective effect was reversed by a CB2 antagonist, confirming the receptor's involvement. researchgate.net Furthermore, novel isoxazole-based HDAC probes have also been shown to exert neuroprotective activities at micromolar concentrations. nih.gov

Isoxazole Derivative Class/CompoundProposed MechanismExperimental ModelObserved Neuroprotective EffectReference
2,3-dimethyl-6-phenyl-12H- nih.govnih.govdioxolo[4,5-h]imidazo[1,2-c] mdpi.comnih.govbenzodiazepine (ZK 187638)Noncompetitive AMPA receptor antagonistRat model of acute ischemic strokeSignificantly reduced brain infarction. nih.gov
PM226 (chromeno-isoxazole)Selective CB2 receptor agonistIn vitro model of neuroinflammation (BV2 microglia and M213-2O neuronal cells)Attenuated neuronal cell death induced by activated microglia. researchgate.net
Isoxazole-based diazide probesHDAC inhibitionCellular modelsExerted neuroprotective activities at micromolar concentrations. nih.gov

Modulation of Glutamate Receptors (e.g., α-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptors (AMPAR) Antagonism)

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptors (AMPARs), are crucial for fast synaptic transmission. Dysregulation of glutamatergic signaling is implicated in various neurological disorders. Consequently, modulation of AMPARs by isoxazole derivatives has been a significant area of pre-clinical research.

Research has shown that certain isoxazole derivatives can act as antagonists of AMPA receptors. For instance, a series of novel 2,3-benzodiazepine type compounds, which are structurally related to the selective noncompetitive AMPA receptor antagonist GYKI 52466, have been synthesized and characterized. nih.gov One such compound, 2,3-dimethyl-6-phenyl-12H- nih.govnih.govdioxolo[4,5-h]imidazo[1,2-c] nih.govnih.govbenzodiazepine (ZK 187638), was found to antagonize kainate-induced currents in cultured hippocampal neurons in a noncompetitive manner with an IC₅₀ of 3.4 μM. nih.gov In a rat model of acute ischemic stroke, this compound demonstrated neuroprotective effects by significantly reducing brain infarction. nih.gov

Positive modulation of AMPA receptors has also been explored for its neuroprotective potential. Ampakine compounds, which are positive allosteric modulators of AMPA receptors, have been shown to protect against trimethyltin (B158744) (TMT)-induced neurotoxicity in rat hippocampal slice cultures. nih.gov Treatment with Ampakines reduced cytoskeletal and synaptic damage and prevented cell loss in the CA3 and DG regions of the hippocampus, suggesting that enhancing AMPA receptor signaling can be part of a cellular repair response. nih.gov

Compound TypeActivityModelKey Findings
2,3-Benzodiazepine Isoxazole Derivative (ZK 187638)Noncompetitive AMPA Receptor AntagonistCultured hippocampal neurons; Rat model of ischemic strokeAntagonized kainate-induced currents (IC₅₀ = 3.4 μM); Reduced brain infarction. nih.gov
Ampakines (e.g., CX727, CX516)Positive Allosteric Modulator of AMPA ReceptorsRat hippocampal slice cultures with trimethyltin (TMT) induced neurotoxicityReduced cytoskeletal and synaptic damage; Prevented TMT-induced cell loss in CA3 and DG. nih.gov

Impact on Neurotransmitter Systems

The glutamatergic system, through AMPA receptors, can influence the release of other key neurotransmitters. Studies have investigated the role of AMPA receptors in modulating dopamine (B1211576) release in different brain regions.

In vivo studies in rats have demonstrated that the infusion of AMPA into the hippocampus at concentrations of 1-10 μM leads to a dose-related increase in dopamine levels in the dialysate. nih.gov This suggests that activation of AMPA receptors can facilitate dopamine release in the hippocampus. Interestingly, a higher concentration of 100 μM AMPA resulted in a sustained decrease in extracellular dopamine, which was preceded by a brief increase, possibly indicating a role for receptor desensitization in regulating dopamine release. nih.gov These findings highlight the intricate relationship between the glutamatergic and dopaminergic systems, which can be modulated by compounds acting on AMPA receptors.

Pre-clinical Anti-seizure Activity

Given the role of excessive glutamatergic excitation in the generation and spread of seizures, AMPA receptor antagonists have been a logical target for the development of anti-seizure medications. nih.gov The efficacy of AMPAR antagonists has been demonstrated in various preclinical models of seizures and epilepsy. nih.gov

Perampanel, a selective and non-competitive antagonist of post-synaptic AMPA receptors, is an example of a clinically approved anti-seizure drug that emerged from this line of research. nih.gov Its mechanism of action underscores the therapeutic potential of targeting AMPA receptors to control epileptic seizures. nih.gov While specific pre-clinical data on the anti-seizure activity of 5-Methyl-3-(3-hydroxypropyl)isoxazole is not available, the established role of AMPA receptor antagonism in seizure control provides a strong rationale for investigating isoxazole derivatives for this purpose.

Investigation of Other Specific Biological Activities

Beyond their neurological effects, isoxazole derivatives have been explored for a variety of other biological activities.

Antioxidant Activity and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov The antioxidant potential of isoxazole derivatives has been a subject of investigation.

A study on the isoxazole derivative 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) demonstrated its antioxidant effects in a rat model of ethanol-induced gastric ulcers. nih.govresearchgate.net MBO treatment enhanced the levels of key antioxidant enzymes, including glutathione, catalase, and glutathione-S-transferase, while reducing lipid peroxidation in gastric tissues. nih.gov This suggests that the isoxazole scaffold can be a basis for developing compounds with significant antioxidant and ROS scavenging capabilities.

CompoundModelKey Antioxidant Findings
4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO)Ethanol-induced gastric ulcer in ratsEnhanced levels of glutathione, catalase, and glutathione-S-transferase; Reduced lipid peroxidation. nih.gov

Anti-ulcer Mechanisms (e.g., H+/K+-ATPase Pump Inhibition)

The inhibition of the proton pump, H+/K+-ATPase, is a primary mechanism for reducing gastric acid secretion and treating peptic ulcers. Some isoxazole derivatives have shown promise in this area.

The same study on 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) revealed its potential as an anti-ulcer agent through the inhibition of the H+/K+-ATPase pump. nih.govresearchgate.net In vitro findings showed that MBO had an inhibitory effect on the H+/K+-ATPase pump, and in vivo results confirmed its gastro-protective effect in ulcerative rat stomachs. nih.gov Molecular analysis also showed reduced expression levels of H+/K+-ATPase. nih.gov

CompoundActivityKey Findings
4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO)H+/K+-ATPase Pump InhibitionShowed inhibitory activity against the H+/K+-ATPase pump in vitro; Demonstrated gastro-protective effects in vivo. nih.gov

Carbonic Anhydrase (hCA) Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain isoxazole derivatives have been evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes.

A series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were synthesized and screened for their inhibitory potential against hCA I, II, VII, and XII. nih.gov While most of the synthesized compounds were found to be weak inhibitors, some showed modest inhibition. For example, one compound exhibited a Kᵢ of 73.7 μM against hCA I and 85.8 μM against hCA VII. nih.gov Another study on (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivatives also identified compounds with inhibitory activity against CA IX, with one derivative showing an IC₅₀ value of 112.3 ± 1.6 μM. nih.gov These findings suggest that the isoxazole nucleus can serve as a scaffold for developing inhibitors of carbonic anhydrase isozymes.

Isoxazole Derivative SeriesTarget IsozymesInhibition Potency (Kᵢ or IC₅₀)
N-(5-methyl-isoxazol-3-yl)benzenesulfonamideshCA I, hCA VIIKᵢ = 73.7 μM (hCA I), Kᵢ = 85.8 μM (hCA VII) for the most active compound. nih.gov
(E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-onesCA IXIC₅₀ = 112.3 ± 1.6 μM for the most active compound. nih.gov

Elicitation of Nitric Oxide in Plant Systems

No research data was found detailing the ability of this compound to elicit nitric oxide in plant systems.

Role as Herbicide Safeners in Agricultural Chemistry

No research data was found regarding the role of this compound as a herbicide safener in agricultural applications.

Structure Activity Relationship Sar Studies for Isoxazole Containing Compounds

General Principles Governing Biological Activity within Isoxazole (B147169) Series

The isoxazole core is not merely a passive scaffold but an active participant in molecular interactions that confer biological activity. Its aromatic nature and the presence of heteroatoms create a unique electronic distribution that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and dipole-dipole interactions. mdpi.com The weak nitrogen-oxygen bond within the isoxazole ring is a key feature that can influence its metabolic stability and, in some cases, is crucial for its mechanism of action, potentially undergoing ring cleavage under physiological conditions. researchgate.net

The biological activities of isoxazole derivatives are diverse and include anticancer, anti-inflammatory, antimicrobial, and antiviral effects. mdpi.comresearchgate.netnih.gov The specific activity is largely dictated by the nature and arrangement of the substituents attached to the isoxazole ring. For instance, the presence of specific functional groups can direct the molecule to different biological targets. It has been observed that the isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester groups, helping to improve the pharmacological profile of a lead compound.

SAR studies have revealed that even minor modifications to the substituents can lead to significant changes in biological activity. For example, in a series of isoxazole derivatives designed as anticancer agents, the introduction of different aryl groups at various positions on the isoxazole ring resulted in a wide range of potencies against different cancer cell lines. researchgate.netnih.gov This highlights the importance of systematic exploration of the chemical space around the isoxazole core to identify optimal substitution patterns for a desired biological effect.

Influence of Substituent Position and Electronic Effects on Bioactivity

The interplay between substituent position and electronic effects is complex and often target-specific. A substituent that enhances activity at one position may be detrimental at another. For example, a virtual library of isoxazole derivatives designed as RORγt inverse agonists was screened, and it was found that linkers at the C4 position that increased the lipophilicity of the compounds were beneficial for affinity. dundee.ac.uk The following table summarizes the influence of different linkers at the C-4 position of an isoxazole series on RORγt activity.

CompoundC-4 LinkerGlide ScoreTR-FRET IC50 (μM)
2 Amine-9.10.23
3 Ether-9.90.026
4 Thioether-9.80.43
5 Methylated amine-9.60.95
6 Alkene (E)-9.90.025
7 Alkene (Z)-9.80.11
8 Amine (ortho-F)-9.10.38
9 Ether (ortho-F)-9.80.057
Data adapted from a study on trisubstituted isoxazoles as selective allosteric ligands for RORγt. dundee.ac.uk

This data clearly demonstrates how modifications to the linker at a specific position, as well as electronic changes to an attached phenyl ring (ortho-fluoro substitution), can significantly alter the biological potency.

Stereochemical Considerations and Conformational Analysis in SAR

Stereochemistry and conformational flexibility are crucial aspects of SAR studies for isoxazole-containing compounds, as they dictate the three-dimensional shape of the molecule and its ability to fit into the binding site of a biological target. The introduction of chiral centers or elements of conformational restriction can lead to significant differences in biological activity between stereoisomers or conformers.

For example, in the development of allosteric inverse agonists for RORγt, the conformational restriction of a linker at the C-4 position of the isoxazole ring was found to impact binding affinity. dundee.ac.uk A compound with a methylated amine linker, which has more restricted rotation, showed a drop in potency. It was suggested that the presence of multiple accessible conformations for a more flexible linker could be entropically favorable for binding. dundee.ac.uk

The co-crystal structure of a potent isoxazole derivative with its target protein revealed that the isoxazole core and its substituents adopt a specific conformation within the binding pocket. dundee.ac.uk This highlights the importance of understanding the preferred conformation of a molecule when bound to its target. Computational methods, such as in silico docking, can be valuable tools for predicting the binding modes of isoxazole derivatives and guiding the design of new compounds with improved conformational properties for enhanced activity. dundee.ac.uk

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. researchgate.net These methods are instrumental in providing insights that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbital Analysis

DFT calculations are employed to determine the electronic structure of isoxazole (B147169) derivatives, offering a detailed picture of electron distribution and energy levels within the molecule. researchgate.net Key outputs from these calculations include reactivity descriptors, which help in predicting how a molecule will behave in a chemical reaction. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, signifying its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Key Reactivity Descriptors Derived from DFT

DescriptorSymbolSignificance
HOMO EnergyEHOMOElectron-donating ability
LUMO EnergyELUMOElectron-accepting ability
HOMO-LUMO GapΔEChemical reactivity and stability
Ionization PotentialIPEnergy required to remove an electron
Electron AffinityEAEnergy released when an electron is added
ElectronegativityχTendency to attract electrons
HardnessηResistance to change in electron distribution
SoftnessSReciprocal of hardness
Electrophilicity IndexωPropensity to accept electrons

Mechanistic Investigations of Organic Reactions

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the determination of activation energies and the identification of the most favorable reaction mechanism.

For isoxazoles, computational studies have been instrumental in understanding their synthesis and reactivity. For instance, the 1,3-dipolar cycloaddition reaction, a common method for synthesizing the isoxazole ring, has been extensively studied using DFT. These investigations have provided detailed insights into the transition state geometries and the electronic factors that govern the regioselectivity and stereoselectivity of the reaction. While specific mechanistic studies involving 5-Methyl-3-(3-hydroxypropyl)isoxazole are not prominent in the literature, the foundational knowledge gained from computational studies of isoxazole formation and functionalization provides a strong basis for predicting its chemical transformations.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a potential drug molecule (ligand) binds to a biological target, typically a protein or enzyme. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

For isoxazole derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes. jocpr.comnih.gov These studies have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the isoxazole scaffold and the amino acid residues in the active site of the target protein.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. ajchem-a.com MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy more accurately. Although specific docking and MD simulation studies for this compound are not widely reported, the general approach would involve identifying a relevant biological target and using these computational methods to predict and analyze its binding mode and affinity.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ekb.egresearchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities before significant resources are invested in their development. nih.govoptibrium.com

Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict a wide range of ADME parameters. nih.gov These models are typically trained on large datasets of compounds with experimentally determined pharmacokinetic properties.

Table 2: Commonly Predicted In Silico Pharmacokinetic Properties

PropertyDescription
Absorption
SolubilityThe ability of the compound to dissolve in a solvent.
PermeabilityThe ability of the compound to pass through biological membranes.
Distribution
Plasma Protein BindingThe extent to which the compound binds to proteins in the blood.
Blood-Brain Barrier PenetrationThe ability of the compound to cross into the central nervous system.
Metabolism
Cytochrome P450 Inhibition/SubstratePrediction of interactions with key drug-metabolizing enzymes.
Excretion
ClearanceThe rate at which the compound is removed from the body.

Based on a comprehensive search of available scientific literature, there is no specific preclinical research data for the compound This compound corresponding to the methodological approaches outlined in the request. The search did not yield studies detailing in vitro assays, in vivo animal models, or specific biochemical and molecular biology techniques applied to this particular chemical entity.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for "this compound" as the primary research appears not to have been published in the accessible scientific domain.

Research Directions and Future Prospects for 5 Methyl 3 3 Hydroxypropyl Isoxazole

Rational Design and Optimization of Novel Isoxazole-Based Therapeutic Leads

The foundation of modern drug discovery lies in the rational design and optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. rsc.org For 5-Methyl-3-(3-hydroxypropyl)isoxazole, a systematic approach to structural modification can yield a new generation of potent and targeted therapeutic agents.

Computational modeling and molecular docking studies will be instrumental in this process. nih.gov These in silico techniques allow for the prediction of binding affinities and modes of interaction between this compound derivatives and their biological targets. This predictive power can guide the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process. researchgate.net

Furthermore, the principles of fragment-based drug discovery (FBDD) can be applied. nih.gov The isoxazole (B147169) moiety itself can be considered a valuable fragment that can be elaborated upon to create more complex and potent molecules. By identifying initial weak-binding fragments and growing or linking them, novel therapeutic leads with improved properties can be developed. nih.gov

A critical aspect of optimization involves enhancing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds. nih.gov Modifications to the this compound structure can be made to improve metabolic stability, bioavailability, and reduce potential toxicity, ensuring that the developed compounds are not only potent but also have a favorable profile for clinical development. researchgate.net

Exploration of Untapped Biological Targets and Signaling Pathways

The isoxazole nucleus is known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. rsc.orgijpca.org A key future direction for this compound is the systematic exploration of its potential to modulate novel biological targets and signaling pathways that have not yet been investigated for this specific scaffold.

High-throughput screening (HTS) campaigns can be employed to test this compound and its derivatives against large libraries of biological targets. This unbiased approach can uncover unexpected activities and open up new therapeutic avenues. researchgate.net For example, isoxazole-containing compounds have shown promise as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of various signaling pathways implicated in cancer and inflammatory diseases. nih.gov

Investigating the effect of this compound on emerging drug targets, such as protein-protein interactions (PPIs) and epigenetic modulators like bromodomains, could be particularly fruitful. nih.govnih.gov The structural features of the isoxazole ring make it an attractive scaffold for designing inhibitors of these challenging targets. researchgate.net

Furthermore, a deeper understanding of the mechanism of action of any identified bioactive derivatives is crucial. This involves detailed biochemical and cellular assays to elucidate the specific signaling pathways that are modulated. Techniques such as proteomics and genomics can provide a comprehensive view of the cellular response to treatment with these compounds.

The potential for developing multi-targeted therapies is another exciting prospect. rsc.org A single isoxazole derivative that can modulate multiple targets could offer a more effective treatment for complex diseases like cancer. researchgate.net

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally friendly production of this compound and its analogs. Future research should focus on developing novel synthetic methodologies that are not only high-yielding but also align with the principles of green chemistry. bohrium.com

Traditional methods for isoxazole synthesis often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com Modern approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been shown to accelerate reaction times, improve yields, and reduce energy consumption. mdpi.combohrium.com The application of these techniques to the synthesis of this compound could offer significant advantages.

Catalysis will continue to play a central role in the synthesis of isoxazole derivatives. The exploration of novel metal-free catalytic systems can help to avoid the costs and toxicity associated with traditional metal catalysts. rsc.org Regioselective functionalization techniques will also be key to precisely modifying the this compound scaffold to generate a diverse library of compounds for biological screening. rsc.org

The table below summarizes some of the advanced synthetic methods applicable to isoxazole synthesis.

Synthetic MethodologyKey Advantages
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved purity.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder reaction conditions, energy efficiency. mdpi.com
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, operational simplicity. mdpi.com
Green Solvents (e.g., water, ionic liquids) Reduced environmental impact, improved safety. bohrium.comresearchgate.net
Metal-Free Catalysis Avoids heavy metal contamination, lower cost, reduced toxicity. rsc.org

By focusing on these research directions, the scientific community can fully exploit the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-3-(3-hydroxypropyl)isoxazole?

  • Methodology : Isoxazole derivatives are typically synthesized via [3+2] cycloaddition reactions between nitrile oxides and alkynes. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) can mediate nitrile oxide formation from hydroxymoyl chlorides, followed by cycloaddition with alkynes like propargyl alcohol derivatives . Alternative methods include condensation reactions using aldehydes/oximes with β-keto esters. For instance, benzaldehyde oxime reacts with ethyl acetoacetate under ZnCl₂ catalysis to form isoxazole rings, with subsequent functionalization to introduce the 3-hydroxypropyl group .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • Spectroscopy : IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and isoxazole ring (1600–1500 cm⁻¹) stretches. ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.1–2.3 ppm, hydroxypropyl protons at δ 1.6–3.7 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., N–O = 1.40–1.42 Å, C–C = 1.32–1.41 Å in isoxazole rings) and dihedral angles between substituents, as seen in analogous compounds like 5-methyl-3-phenylisoxazole .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in cycloaddition reactions?

  • Methodology :

  • Catalyst selection : Hypervalent iodine reagents (e.g., PhI(OAc)₂) improve nitrile oxide stability and regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Reactions at 60–80°C minimize side products like dinitroglutarates or N-oxides .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts such as dicarboxylic esters .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for isoxazole derivatives?

  • Methodology :

  • Validation via X-ray crystallography : Compare computed bond lengths/angles with experimental data (e.g., isoxazole ring planarity deviations < 0.02 Å) .
  • Adjust computational parameters : Use hybrid functionals (e.g., B3LYP) with solvent corrections to better match NMR chemical shifts .
  • Dynamic effects : Account for conformational flexibility (e.g., hydroxypropyl group rotation) using molecular dynamics simulations .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Receptor binding assays : Screen for glutamate receptor modulation (e.g., AMPA/KA receptor affinity tests via competitive radioligand binding) .
  • Enzyme inhibition : Assess inhibitory effects on cyclooxygenase (COX) or MAPK pathways using fluorometric/colorimetric substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative activity .

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